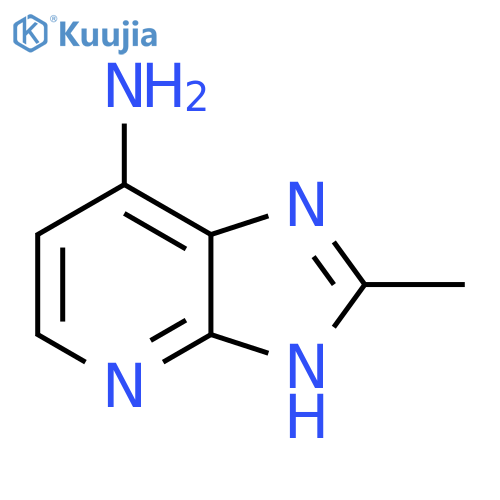

Cas no 1503816-16-7 (2-methyl-3H-imidazo4,5-bpyridin-7-amine)

1503816-16-7 structure

商品名:2-methyl-3H-imidazo4,5-bpyridin-7-amine

2-methyl-3H-imidazo4,5-bpyridin-7-amine 化学的及び物理的性質

名前と識別子

-

- 2-methyl-3H-imidazo4,5-bpyridin-7-amine

- EN300-1276306

- 2-METHYL-3H-IMIDAZO[4,5-B]PYRIDIN-7-AMINE

- 1503816-16-7

- 3H-Imidazo[4,5-b]pyridin-7-amine, 2-methyl-

-

- インチ: 1S/C7H8N4/c1-4-10-6-5(8)2-3-9-7(6)11-4/h2-3H,1H3,(H3,8,9,10,11)

- InChIKey: LQHQIXLGVJVBAJ-UHFFFAOYSA-N

- ほほえんだ: C12NC(C)=NC1=C(N)C=CN=2

計算された属性

- せいみつぶんしりょう: 148.074896272g/mol

- どういたいしつりょう: 148.074896272g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 11

- 回転可能化学結合数: 0

- 複雑さ: 149

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 67.6Ų

- 疎水性パラメータ計算基準値(XlogP): 0.5

じっけんとくせい

- 密度みつど: 1.386±0.06 g/cm3(Predicted)

- ふってん: 492.0±25.0 °C(Predicted)

- 酸性度係数(pKa): 12.25±0.40(Predicted)

2-methyl-3H-imidazo4,5-bpyridin-7-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1276306-10000mg |

2-methyl-3H-imidazo[4,5-b]pyridin-7-amine |

1503816-16-7 | 10000mg |

$3315.0 | 2023-10-01 | ||

| Enamine | EN300-1276306-2.5g |

2-methyl-3H-imidazo[4,5-b]pyridin-7-amine |

1503816-16-7 | 2.5g |

$2071.0 | 2023-06-08 | ||

| Enamine | EN300-1276306-1.0g |

2-methyl-3H-imidazo[4,5-b]pyridin-7-amine |

1503816-16-7 | 1g |

$1057.0 | 2023-06-08 | ||

| Enamine | EN300-1276306-5.0g |

2-methyl-3H-imidazo[4,5-b]pyridin-7-amine |

1503816-16-7 | 5g |

$3065.0 | 2023-06-08 | ||

| Enamine | EN300-1276306-0.05g |

2-methyl-3H-imidazo[4,5-b]pyridin-7-amine |

1503816-16-7 | 0.05g |

$888.0 | 2023-06-08 | ||

| Enamine | EN300-1276306-250mg |

2-methyl-3H-imidazo[4,5-b]pyridin-7-amine |

1503816-16-7 | 250mg |

$708.0 | 2023-10-01 | ||

| Enamine | EN300-1276306-5000mg |

2-methyl-3H-imidazo[4,5-b]pyridin-7-amine |

1503816-16-7 | 5000mg |

$2235.0 | 2023-10-01 | ||

| Enamine | EN300-1276306-50mg |

2-methyl-3H-imidazo[4,5-b]pyridin-7-amine |

1503816-16-7 | 50mg |

$647.0 | 2023-10-01 | ||

| Enamine | EN300-1276306-100mg |

2-methyl-3H-imidazo[4,5-b]pyridin-7-amine |

1503816-16-7 | 100mg |

$678.0 | 2023-10-01 | ||

| Enamine | EN300-1276306-0.25g |

2-methyl-3H-imidazo[4,5-b]pyridin-7-amine |

1503816-16-7 | 0.25g |

$972.0 | 2023-06-08 |

2-methyl-3H-imidazo4,5-bpyridin-7-amine 関連文献

-

Xiaoting Yu,Xu Jia,Xiaolong Yang,Weisheng Liu,Wenwu Qin RSC Adv., 2014,4, 23571-23579

-

Krešimir Molčanov,Marijana Jurić,Biserka Kojić-Prodić Dalton Trans., 2013,42, 15756-15765

-

Yaqi Chen,Tao Li,Shiyan Cheng,Jinghui Wang,Yibing Zhao,Chuanliu Wu Org. Biomol. Chem., 2017,15, 1921-1929

1503816-16-7 (2-methyl-3H-imidazo4,5-bpyridin-7-amine) 関連製品

- 1248797-31-0(2-(Prop-2-yn-1-yl)cyclopentan-1-ol)

- 2649034-23-9(5-(isocyanatomethyl)-3-methoxy-1,2-oxazole)

- 851195-35-2(1H-Pyrrole-2-carboxylicacid, 3-(4-bromophenyl)-4-cyano-5-ethyl-1-methyl-, ethyl ester)

- 1092390-14-1(2-Amino-1-(4-trifluoromethoxyphenyl)ethanone Hydrochloride)

- 1859512-00-7(Furan, 3-(chloromethyl)tetrahydro-3-(2-propen-1-yl)-)

- 938014-02-9(N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-cyclopropylbutanamide)

- 1261830-05-0(2-Hydroxy-6-(trifluoromethoxy)benzylamine)

- 1805131-27-4(4-Amino-2-fluoro-6-(trifluoromethoxy)benzoic acid)

- 2228333-51-3(2-fluoro-2-3-nitro-5-(trifluoromethyl)phenylethan-1-amine)

- 636987-29-6(3-2-(2-methoxyphenoxy)ethyl-5-methyl-2,3-dihydro-1,3-benzoxazol-2-one)

推奨される供給者

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量